molecular formula C16H11ClN2O3S2 B11814152 N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide

Cat. No.: B11814152
M. Wt: 378.9 g/mol
InChI Key: WIDAJELADYEYIT-UHFFFAOYSA-N
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Description

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a thiazole ring, a sulfonamide group, and a formyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-phenylthiazole with benzenesulfonyl chloride in the presence of a base, followed by formylation using formic acid or a formylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-(4-chloro-5-carboxy-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide.

    Reduction: Formation of N-(4-chloro-5-hydroxymethyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide: Unique due to its specific substitution pattern and functional groups.

    N-(4-chloro-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide: Lacks the formyl group, resulting in different reactivity and applications.

    N-(4-chloro-5-methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide: Contains a methyl group instead of a formyl group, altering its chemical properties.

Uniqueness

This compound is unique due to the presence of both a formyl group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C16H11ClN2O3S2

Molecular Weight

378.9 g/mol

IUPAC Name

N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C16H11ClN2O3S2/c17-15-14(11-20)23-16(19(15)12-7-3-1-4-8-12)18-24(21,22)13-9-5-2-6-10-13/h1-11H

InChI Key

WIDAJELADYEYIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=CC=C3)C=O)Cl

Origin of Product

United States

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